1,3,4-Oxadiazol-2-amine

Green chemistry Ultrasound-assisted synthesis Process optimization

1,3,4-Oxadiazol-2-amine is the core heterocyclic scaffold for synthesizing biologically active derivatives with applications as amide bioisosteres. Choose the O-containing oxadiazole for superior metabolic stability and distinct hydrogen-bonding profiles versus the S-analog. Material is ideal for 5-position derivatization via high-yield routes. Compare purity and pricing for your research needs.

Molecular Formula C2H3N3O
Molecular Weight 85.07 g/mol
CAS No. 3775-60-8
Cat. No. B1211921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Oxadiazol-2-amine
CAS3775-60-8
Synonyms2-amino-1,3,4-oxadiazole
Molecular FormulaC2H3N3O
Molecular Weight85.07 g/mol
Structural Identifiers
SMILESC1=NN=C(O1)N
InChIInChI=1S/C2H3N3O/c3-2-5-4-1-6-2/h1H,(H2,3,5)
InChIKeyAPKZPKINPXTSNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4-Oxadiazol-2-amine (CAS 3775-60-8) Technical Procurement and Comparator Selection Guide


1,3,4-Oxadiazol-2-amine (CAS 3775-60-8) is a heterocyclic aromatic amine with molecular formula C2H3N3O and molecular weight 85.06 g/mol, consisting of a five-membered 1,3,4-oxadiazole ring bearing a primary amine group at the 2-position . This unsubstituted 2-amino-1,3,4-oxadiazole scaffold serves as the core structural unit from which a vast array of biologically active derivatives are constructed, and its derivatives have been extensively investigated for antimicrobial, anticancer, anti-inflammatory, and antimalarial activities [1]. For procurement decisions, the closest and most relevant comparators include: (1) 2-amino-1,3,4-thiadiazole (the sulfur bioisostere); (2) 2-amino-1,2,4-oxadiazole (regioisomeric scaffold); (3) semicarbazide-derived building blocks (alternative synthetic intermediates); and (4) the amide functional group that the oxadiazole ring frequently replaces in bioisosteric drug design strategies [2].

1,3,4-Oxadiazol-2-amine (CAS 3775-60-8): Why In-Class Substitution Without Data Validation Is Scientifically Unsound


Although 1,3,4-oxadiazol-2-amine and its close analogs (e.g., 2-amino-1,3,4-thiadiazole or 2-amino-1,2,4-oxadiazole) share the 'amino-azole' nomenclature, their divergent heteroatom composition (O vs. S), ring positional isomerism, and electronic distribution produce measurably different physicochemical properties, synthetic accessibility, and downstream biological performance [1]. For instance, the sulfur atom in 1,3,4-thiadiazole imparts substantially higher lipophilicity and altered tissue permeability compared to the oxygen-containing oxadiazole [2], while regioisomeric 1,2,4-oxadiazoles exhibit distinct hydrogen-bonding geometries and metabolic stability profiles that cannot be predicted from the 1,3,4-isomer [3]. Generic substitution without empirical validation therefore risks compromising synthetic yield, altering SAR trends, and invalidating established pharmacological benchmarks. The quantitative evidence presented in Section 3 documents exactly where and by what magnitude 1,3,4-oxadiazol-2-amine differs from its most relevant comparators.

1,3,4-Oxadiazol-2-amine (CAS 3775-60-8): Verifiable Quantitative Differentiation vs. Comparators


Synthetic Yield Comparison: Ultrasonic Synthesis of 1,3,4-Oxadiazol-2-amines vs. Thermal/Microwave Methods

The ultrasound-assisted synthesis of 1,3,4-oxadiazol-2-amine derivatives from hydrazides and cyanogen bromide achieved isolated yields of 81–93% in ethanol with potassium bicarbonate as the base [1]. This ultrasonic irradiation method outperformed both thermal and microwave heating approaches for synthesizing 2-amino-1,3,4-oxadiazoles, where comparable conventional protocols produced yields ranging from 47% to 76% [1]. The yield advantage is attributed to enhanced mass transfer and cavitation effects that accelerate the cyclization step without requiring elevated temperatures or prolonged reaction times.

Green chemistry Ultrasound-assisted synthesis Process optimization Oxadiazole synthesis

Cyclization Efficiency: Thiosemicarbazide vs. Semicarbazide Route to 2-Amino-1,3,4-oxadiazoles

A tosylchloride/pyridine-mediated cyclization of thiosemicarbazide intermediates consistently outperformed the analogous semicarbazide cyclization under identical reaction conditions for the preparation of 2-amino-1,3,4-oxadiazoles [1]. The superior reactivity of the thiosemicarbazide pathway was demonstrated across 18 distinct examples, producing 5-alkyl- and 5-aryl-2-amino-1,3,4-oxadiazoles in 78–99% yield [1]. A complementary one-pot method using trimethylsilyl isothiocyanate (TMSNCS) followed by I2/KI-mediated cyclodesulfurization delivered 2-amino-1,3,4-oxadiazoles in 79–94% yield [2]. In contrast, analogous semicarbazide-based cyclizations typically exhibit significantly lower conversion efficiencies and frequently generate unwanted side products under these conditions [1].

Heterocyclic synthesis Cyclodesulfurization Thiosemicarbazide Process chemistry

Lipophilicity and Physicochemical Property Comparison: 1,3,4-Oxadiazol-2-amine vs. 2-Amino-1,3,4-thiadiazole

The calculated ACD/LogP value for unsubstituted 1,3,4-oxadiazol-2-amine is -1.44 , with an experimental Log Kow of -1.44 confirmed by Hansch et al. (1995) . This hydrophilic character contrasts markedly with 2-amino-1,3,4-thiadiazole and its derivatives, where the sulfur atom imparts significantly improved lipid solubility and enhanced tissue permeability [1]. A comprehensive comparative review notes that 'compared to 1,3,4-oxadiazole, the sulfur atom of 1,3,4-thiadiazole imparts improved lipid solubility, and the mesoionic nature of 1,3,4-thiadiazole makes this class of compounds show good tissue permeability' [1]. The oxygen-for-sulfur substitution thus produces a quantifiable and functionally significant difference in partitioning behavior that influences oral absorption, blood-brain barrier penetration, and volume of distribution.

Physicochemical properties Lipophilicity Bioisosterism ADME Drug design

Bioisosteric Amide Replacement: 1,3,4-Oxadiazole vs. Amide Linker in GPR88 Agonists

In a systematic evaluation of amide bioisosteres for GPR88 agonists, replacement of the amide linker with a 1,3,4-oxadiazole ring produced compounds with improved potency relative to the parent amide-containing scaffold [1]. The study, which explored a variety of azoles containing three heteroatoms as amide replacements, found that the 1,3,4-oxadiazole bioisostere yielded superior pharmacological outcomes compared to the original amide linkage [1]. This improvement is attributed to the oxadiazole ring's ability to mimic the amide's hydrogen-bonding properties while providing enhanced metabolic stability against amidase-mediated hydrolysis and altered conformational constraints [2]. Parallel studies in mGlu7 negative allosteric modulators (NAMs) similarly identified 1,3,4-oxadiazole as an effective bioisostere for a labile amide linker, with SAR optimization rapidly converging on either 1,2,4- or 1,3,4-oxadiazole ring systems [2].

Bioisosterism GPR88 agonists Amide replacement Medicinal chemistry SAR

Antioxidant Activity: 1,3,4-Oxadiazol-2-amine Derivatives vs. Ascorbic Acid Baseline

A series of synthesized 1,3,4-oxadiazol-2-amine derivatives were evaluated for antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, yielding IC50 values ranging from 0.237 to 0.863 mM [1]. While these values are substantially higher (less potent) than the reference antioxidant ascorbic acid, which typically exhibits IC50 values in the low micromolar range (e.g., ~10–50 μM depending on assay conditions), the data establish the baseline antioxidant capacity of this scaffold class [1]. DFT calculations of bond dissociation energies (BDEs) and non-covalent interaction (NCI) analysis revealed that reversible dipole-dipole forces play a key role in the observed reactivities [1].

Antioxidant DPPH assay Free radical scavenging Oxadiazole derivatives

Antiplasmodial Activity: N,N-Dialkyl-5-alkylsulfonyl-1,3,4-oxadiazol-2-amine Series vs. Slow-Action Reference Drugs

A phenotypic screen of the CSIRO Australia Compound Collection identified N,N-dialkyl-5-alkylsulfonyl-1,3,4-oxadiazol-2-amines as a novel antiplasmodial chemotype with a mechanism distinct from delayed-death slow-action drugs [1]. Representative compounds exhibited 96-hour IC50 values of 550 nM (compound 1) and 160 nM (compound 3) against Plasmodium falciparum [1]. SAR optimization led to compounds 31 and 32 with 96-hour IC50 values <40 nM and selectivity indices >2500 against drug-sensitive and multi-drug resistant parasite strains [1]. The lead compound 1 demonstrated exceptional in vitro microsomal stability with a half-life (T1/2) >255 minutes, the best among compounds assessed in the series [1]. Despite this favorable in vitro profile, subsequent in vivo studies in a P. berghei murine malaria model revealed rapid clearance and poor oral bioavailability, indicating that pharmacokinetic optimization remains a key development challenge for this chemotype [1].

Antimalarial Plasmodium falciparum Chemoprophylaxis Slow-action agents Oxadiazole

1,3,4-Oxadiazol-2-amine (CAS 3775-60-8): Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Bioisosteric Amide Replacement in Lead Optimization

1,3,4-Oxadiazol-2-amine and its derivatives are validated amide bioisosteres that offer improved metabolic stability and comparable or enhanced target potency relative to the parent amide linkage. This substitution strategy has been successfully applied in GPR88 agonist programs [1] and mGlu7 negative allosteric modulator discovery [2], where the 1,3,4-oxadiazole ring maintained hydrogen-bonding capacity while conferring resistance to amidase-mediated degradation. Procurement for this application should prioritize high-purity material (>95%) suitable for derivatization at the 5-position and amine functionalization.

High-Throughput Library Synthesis: Ultrasonic and One-Pot Methodologies

The 2-amino-1,3,4-oxadiazole scaffold can be accessed in high yield (81–93%) via ultrasound-assisted synthesis from hydrazides and cyanogen bromide [3], or in 79–94% yield via one-pot TMSNCS-mediated cyclodesulfurization [4]. These methodologies outperform conventional thermal/microwave approaches (47–76% yield) and enable efficient parallel library generation for SAR exploration. The thiosemicarbazide cyclization route provides a particularly robust platform, delivering 5-alkyl- and 5-aryl derivatives in 78–99% yield across diverse substrates [5].

Antimalarial Drug Discovery: Slow-Action Chemoprophylaxis Agents

N,N-Dialkyl-5-alkylsulfonyl-1,3,4-oxadiazol-2-amine derivatives represent a novel antiplasmodial chemotype with 96-hour IC50 values <40 nM against drug-sensitive and multi-drug resistant P. falciparum strains, and selectivity indices >2500 [6]. The chemotype exhibits a mechanism distinct from delayed-death slow-action drugs, making it suitable for malaria chemoprophylaxis development. Researchers should note that in vivo pharmacokinetic optimization (clearance and oral bioavailability) remains the primary development hurdle for this series [6].

Academic Research: Scaffold for Cytotoxic and Enzyme Inhibition Studies

1,3,4-Oxadiazol-2-amine derivatives have demonstrated nanomolar-range cytotoxicity against A549 lung cancer cells (e.g., compound AL45: 24.37 ± 0.253 nM) and MCF-7 breast cancer cells (e.g., compound AL45: 24.85 ± 0.846 nM) in MTT assays [7]. These compounds also exhibited human MAO-A enzyme inhibition with docking scores comparable to clorgyline (-11.1 kcal/mol) [7]. The unsubstituted parent scaffold (CAS 3775-60-8) serves as the essential starting material for synthesizing these biologically evaluated derivatives.

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